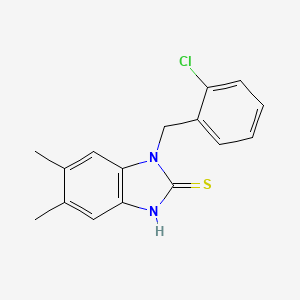

N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea involves microwave-assisted reactions, phase transfer catalysis, and reactions under specific conditions to yield thiadiazole derivatives. For example, microwave-assisted Hantzsch thiazole synthesis and phase transfer catalysis have been used to create related compounds, demonstrating the versatility of thiourea reactions in synthesizing complex thiadiazoles (Kamila et al., 2012; Wang et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives reveals their stability and conformation. Studies involving X-ray diffraction and DFT calculations provide insights into the arrangement of atoms and the electronic structure, affirming the stability and specific geometric conformations of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives often involves oxidative S-N bond formation and azacyclization, leading to the synthesis of varied thiadiazole derivatives. These reactions showcase the compounds' ability to undergo transformations, resulting in new structures with potentially different properties (Mariappan et al., 2016; Mamaeva & Bakibaev, 2003).

Physical Properties Analysis

The physical properties, such as crystallinity, molecular orientation, and intermolecular interactions, are crucial for understanding the behavior of these compounds under various conditions. Techniques like crystallography and spectroscopy have been employed to elucidate these properties, providing a comprehensive understanding of their physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, highlight the versatile nature of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives. Studies have demonstrated various reactions these compounds can undergo, indicating a broad spectrum of chemical behavior that can be harnessed for different scientific applications (Yang et al., 2020).

Applications De Recherche Scientifique

Biological Activity Exploration

Thiourea derivatives, including those related to N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, have been investigated for their biological activities. For instance, Kaymakçıoğlu et al. (2003) synthesized a series of N-substituted-N′-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas to study their antitubercular and anticonvulsant activities. Their research demonstrated that certain thiourea derivatives exhibit remarkable anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Karakuş and Rollas (2002) synthesized new N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives and evaluated them for antituberculosis activity. Their in vitro screening showed that some derivatives possess significant antituberculosis activity, suggesting that modifications to the thiourea structure can yield potent antibacterial agents (Karakuş & Rollas, 2002).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives also form a significant part of research into N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea and related compounds. Mariappan et al. (2016) reported an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas, showcasing a metal-free approach with broad substrate scope and excellent yields. This study provides insights into the synthetic strategies that can be applied to thiourea derivatives for potential biological applications (Mariappan, Rajaguru, Merukan Chola, Muthusubramanian, & Bhuvanesh, 2016).

Anticancer Activity

Thiadiazole and thiourea scaffolds have been explored for their anticancer properties. Avvaru et al. (2020) synthesized a new series of thiadiazole-containing thiourea derivatives and evaluated their in-vitro anticancer activity on various cancer cell lines. The study found compounds with potent antileukemic activity, indicating the potential of thiourea derivatives in cancer therapy (Avvaru, Noolvi, More, Chakraborty, Dash, Aminabhavi, Narayan, & Sutariya, 2020).

Orientations Futures

The future directions for “N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea” and similar compounds could involve further development of novel anti-microbial agents with antibiofilm properties . More research is needed to fully understand the mechanism of action and to explore the potential of these compounds in the management of various diseases.

Propriétés

IUPAC Name |

1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNESZJUUVUWRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350363 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

CAS RN |

117483-22-4 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)